

Introduction to Penicillin V Acylase (PVA) and *Bacillus cereus*

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Compound Focus: Penicillin V

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Penicillin acylases (EC 3.5.1.11) are enzymes that hydrolyze the acyl side chain of penicillins to yield **6-aminopenicillanic acid (6-APA)**, a crucial intermediate for manufacturing semi-synthetic antibiotics like ampicillin and amoxicillin [1]. They are classified as N-terminal nucleophile (Ntn)-hydrolases [1].

A specific strain, *Bacillus cereus** ATUAVP1846, was isolated for its ability to produce PVA [1]. Phylogenetic analysis using 16S rRNA sequencing confirmed its identity with 99.37% homology to *B. cereus* [1]. This strain produces an intracellular PVA enzyme [1].

Optimized Fermentation Parameters for PVA Production

Maximum PVA production from *B. cereus* ATUAVP1846 is achieved under specific fermentation conditions. The table below summarizes the key optimized parameters [1].

Parameter	Optimal Condition for Maximum PVA Production
Temperature	30°C
pH	7.0

Parameter	Optimal Condition for Maximum PVA Production
Fermentation Time	24 hours
Aeration	Submerged conditions, 180 rpm
Basal Medium	Minimal Medium
Carbon Source	0.4% (w/v) Sucrose (or 0.4% Glucose in minimal medium)
Nitrogen Source	0.3% (w/v) Tryptone and Ammonium Hydrogen Phosphate

Characterization of the PVA Enzyme from *B. cereus*

The crude PVA enzyme from *B. cereus* ATUAVP1846 can be prepared by cell disruption via sonication, followed by partial purification using ammonium sulfate fractionation (30-60% saturation) [1]. The table below outlines its key biochemical characteristics [1].

Property	Characteristic
Optimal Activity Temperature	40°C
Optimal Activity pH	6.0
Substrate Specificity	Prefers ampicillin and cephalexin over penicillin V. Also shows activity on penicillin G.
Enzyme Activity Assay	Measured by hydrolysis of Penicillin V; 6-APA product is estimated using p-dimethylaminobenzaldehyde (DAB). One unit (IU) produces 1 µmol 6-APA per minute.

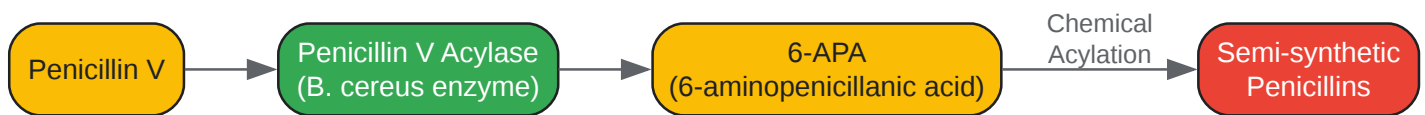
Experimental Protocol: PVA Activity Assay

Here is a detailed methodology for assaying PVA activity based on the search results [1]:

- **Reaction Mixture:** Incubate a 2% (w/v) solution of **penicillin V** (potassium salt) in 0.1 M phosphate buffer (pH 7.0) with the enzyme preparation at **40°C**.
- **Detection:** Measure the amount of **6-APA** formed using a colorimetric method with 6% (w/v) **p-dimethylaminobenzaldehyde (DAB)** in methanol.
- **Unit Definition:** One international unit (IU) of PVA activity is defined as the amount of enzyme that produces **1 μmol of 6-APA per minute** under the specified assay conditions.

Industrial Context and Resistance Profile

The following diagram illustrates the core function of PVA in the production pathway of semi-synthetic β-lactam antibiotics:



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Figure 1: The role of **Penicillin V** Acylase in the production of semi-synthetic penicillins.

- **Industrial Significance:** PVA is primarily used as a biocatalyst in the industrial production of semi-synthetic penicillins [1]. Its ability to hydrolyze the amide bond while keeping the β-lactam ring intact is crucial [1].
- **Antibiotic Resistance in *B. cereus*:** Be aware that *B. cereus* is intrinsically resistant to β-lactam antibiotics like penicillin G and ampicillin [2]. This resistance is attributed to the production of β-lactamases (penicillinases), which degrade the antibiotic [3] [2]. This is a distinct activity from the PVA enzyme.

Research Considerations

- **Enzyme Specificity:** The PVA from *B. cereus* ATUAVP1846 shows a unique preference for **ampicillin and cephalexin** over its natural substrate, **penicillin V** [1]. This could be explored for specific biocatalytic applications.
- **Strain Safety:** When working with *B. cereus* strains, it is important to note that many possess toxin genes and are potential opportunistic pathogens [2]. A thorough safety assessment is recommended for any strain considered for industrial application.

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